(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYXMPIFRXUKK-MBXJOHMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The thiazolidinone core is synthesized via a two-step process:
-
Thiourea Formation :
Reaction of 6-chloro-1,3-benzodioxol-5-amine with carbon disulfide in alkaline ethanol yields the corresponding thiourea. -
Cyclization with Mercaptoacetic Acid :
The thiourea intermediate undergoes cyclization with mercaptoacetic acid under reflux in toluene, catalyzed by p-toluenesulfonic acid (PTSA):
Key Parameters :
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Solvent: Toluene (high boiling point aids reflux)
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Catalyst: 5 mol% PTSA
Knoevenagel Condensation for Z-Selectivity
The critical step for introducing the benzodioxolylmethylidene group involves Knoevenagel condensation between the thiazolidinone core and 6-chloro-1,3-benzodioxole-5-carbaldehyde. Microwave-assisted synthesis significantly enhances Z-selectivity and reaction efficiency.
Conventional Thermal Method
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time and improves stereochemical control:
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Conditions :
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Temperature: 120°C
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Pressure: 150 psi
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Time: 20 minutes
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Solvent: Ethanol/THF (1:1)
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-
Outcome :
Mechanistic Insight :
Microwave energy promotes uniform heating, favoring the thermodynamically stable Z-isomer through rapid equilibration. Polar intermediates stabilize the transition state, enhancing selectivity.
Chlorination Strategies for Benzodioxole Precursor
The 6-chloro substituent is introduced prior to aldehyde formation. Two methods are prevalent:
Direct Electrophilic Chlorination
Directed Ortho-Metalation (DoM)
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Steps :
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Lithiation of benzodioxole at -78°C using n-BuLi
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Quenching with hexachloroethane
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Advantage :
Purification and Characterization
Chromatographic Techniques
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Normal-phase silica gel : Eluent = hexane/ethyl acetate (7:3)
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HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5)
Spectroscopic Data
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the carbonyl group, resulting in the formation of corresponding alcohols.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial metabolism. Studies have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has demonstrated potential anticancer effects. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through mechanisms such as cell cycle arrest. Various in vitro studies have reported its efficacy against several cancer cell lines.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. It acts by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate, with solvents like ethanol or methanol facilitating the reaction. The mixture is often heated to reflux for several hours to ensure complete conversion.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Case Study 2: Cancer Cell Line Studies
In vitro experiments conducted on various cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The compound was found to induce apoptosis through caspase activation pathways, as reported in Cancer Research.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| (E)-5-(6-Chloro-benzodioxol) | Similar benzodioxole structure | Moderate antibacterial | Lacks thiazolidinone moiety |
| Thiazolidinediones | Contains thiazolidinone | Antidiabetic effects | Different functional groups |
The unique combination of the benzodioxole ring and thiazolidinone structure in this compound sets it apart from similar compounds, granting it specific chemical and biological properties that enhance its potential therapeutic applications.
Mechanism of Action
The mechanism by which (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is primarily through its interaction with specific molecular targets. The benzodioxole ring and thiazolidinone moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Bromo analogs (e.g., 3i in ) exhibit higher melting points (>260°C) due to increased molecular symmetry and halogen-based intermolecular interactions .
- Biological Activity : Chloro and bromo benzylidene derivatives show marked differences in biological activity. For example, (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits superior antialgal activity (IC₅₀ = 1.3 μM) compared to bromo analogs, likely due to optimized hydrophobic interactions with target enzymes .
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives with bulkier substituents (e.g., bromo, piperazinyl) exhibit higher melting points (>260°C) due to enhanced crystal packing efficiency .
- Spectroscopic Data : NMR and mass spectrometry confirm the Z-configuration of the arylidene group across all analogs. For instance, the target compound’s ¹H NMR shows a singlet at δ 7.8–8.2 ppm for the benzodioxole protons, consistent with related structures in and .
Critical Analysis of Research Findings
- Contradictions : and report divergent yields for analogous compounds (70–96%) depending on the aldehyde precursor and catalyst. For example, 4a in achieved 96% yield with piperidine, whereas 3i in yielded 70% under similar conditions, highlighting the sensitivity of rhodanine condensations to steric hindrance .
- SAR Trends : The chloro substituent’s electron-withdrawing nature enhances antialgal activity but reduces PET inhibition compared to bromo analogs, underscoring the need for substituent-specific optimization .
Biological Activity
The compound (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. Thiazolidinones are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClN2O5 |
| Molecular Weight | 308.67 g/mol |
| IUPAC Name | This compound |
| InChI Key | SNLCIYHQATXFGJ-UQCOIBPSSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its thiazolidinone structure allows it to modulate various signaling pathways, which can lead to significant therapeutic effects:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic enzymes.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Overview
Recent studies have highlighted the biological activities of thiazolidinone derivatives, including the compound . A review of literature from 2020 to 2021 indicates that thiazolidinones possess a wide range of bioactivities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi. |
| Anticancer | Induces apoptosis in tumor cells; inhibits tumor growth. |
| Anti-inflammatory | Reduces inflammation markers; modulates immune response. |
| Antioxidant | Scavenges free radicals; protects cells from oxidative stress. |
| Antidiabetic | Improves insulin sensitivity; regulates glucose metabolism. |
Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results showed that the compound significantly inhibited cell growth in breast and colon cancer cells with IC50 values of 15 µM and 10 µM respectively .
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antimicrobial activity .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Aldehyde condensation | Ethanol, 80°C, 8h | 60–75% | |
| Thiazolidinone cyclization | DMF, NH₄OAc, 70°C | 50–65% |
Basic: What analytical techniques are critical for characterizing structural purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons; δ 165–170 ppm for carbonyl groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How do electronic effects of substituents (e.g., chloro, benzodioxol) influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Electron-withdrawing groups (Cl, benzodioxol) : Increase electrophilicity of the thiazolidinone carbonyl, enhancing nucleophilic attack at C4. For example, Cl substituents reduce LUMO energy by 0.3–0.5 eV (DFT calculations) .
- Experimental validation : Kinetic studies with varying substituents (e.g., replacing Cl with OCH₃) show 2–3× slower reaction rates with amines .
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability in anticancer assays) be resolved?
Methodological Answer:
- Standardize assay conditions : Use uniform cell lines (e.g., MCF-7 for breast cancer) and solvent controls (DMSO <0.1%) .
- SAR analysis : Compare analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to identify substituent-dependent trends .
- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities .
Q. Table 2: Example Bioactivity Variability
| Substituent | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HeLa | Reference |
|---|---|---|---|
| 6-Cl-benzodioxol | 12.3 ± 1.2 | 18.7 ± 2.1 | |
| 4-OCH₃-phenyl | 25.6 ± 3.1 | 32.4 ± 4.5 |
Advanced: What computational strategies predict binding modes of this compound with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to identify binding pockets .
- MD simulations : GROMACS-based 100 ns simulations assess stability of ligand–target complexes (RMSD <2.0 Å acceptable) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors at benzodioxol) using Schrödinger .
Basic: What are recommended protocols for evaluating in vitro antimicrobial activity?
Methodological Answer:
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC determination) .
- Fungal strains : Use C. albicans in Sabouraud dextrose agar (48h incubation, 37°C) .
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) .
Advanced: How can regioselectivity challenges in modifying the thiazolidinone core be addressed?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during functionalization .
- Microwave-assisted synthesis : Reduces side reactions (e.g., 30% yield improvement in alkylation steps) .
- Catalytic systems : Pd/Cu-mediated cross-coupling for selective C-H activation .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize as a DMSO stock solution (10 mM) for biological assays; avoid aqueous buffers with pH >8 .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?
Methodological Answer:
- Synthetic incorporation : Introduce ¹³C at the thiazolidinone carbonyl via labeled glycine precursors .
- LC-MS/MS analysis : Track labeled metabolites in hepatic microsomes (e.g., CYP450-mediated oxidation) .
Advanced: What strategies resolve NMR signal overlap in complex derivatives?
Methodological Answer:
- 2D NMR : HSQC and COSY correlate overlapping protons (e.g., aromatic Hs in benzodioxol) .
- Variable temperature NMR : Heat to 50°C to sharpen broad signals from rotamers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
